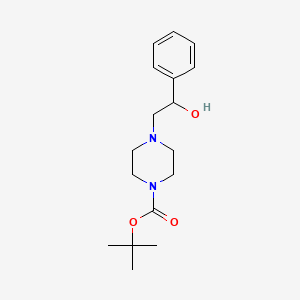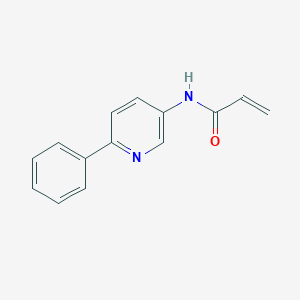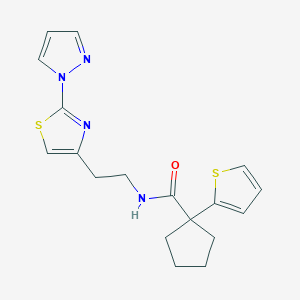
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H26O3N2. It is a derivative of piperazine, featuring a tert-butyl ester group and a phenylethyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate as the primary reactants.
Reaction Steps:
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions and at room temperature.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure product purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: The phenylethyl group can undergo oxidation to form phenylacetic acid derivatives.
Reduction: Reduction reactions can be performed on the carbamate group to yield piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Phenylacetic acid derivatives.
Reduction Products: Piperazine derivatives.
Substitution Products: Various substituted piperazine derivatives.
Mecanismo De Acción
Target of Action
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Piperazine and its derivatives are known to interact with a variety of biological targets, including various enzymes and receptors
Mode of Action
Compounds containing piperazine rings are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are often used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.
Result of Action
It’s worth noting that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenylethyl groups with biological targets. Medicine: Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Tert-butyl 4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A related compound with a similar structure but different functional groups.
Tert-butyl 4-(2-hydroxy-2-phenylethyl)-1-piperazinecarboxylate: Another closely related compound with slight variations in the chemical structure.
This comprehensive overview provides a detailed understanding of tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-9-18(10-12-19)13-15(20)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEIGOQTLRKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2961560.png)
![3-amino-N-(4-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2961562.png)

![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2961564.png)
![N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2961568.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)





